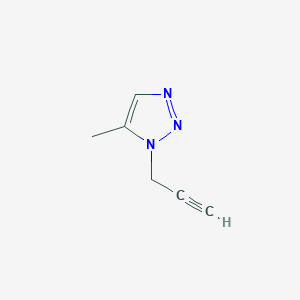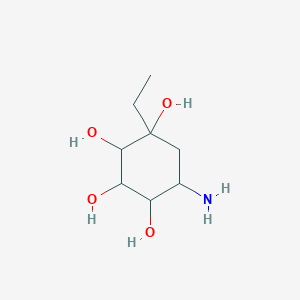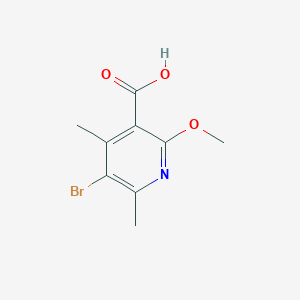![molecular formula C12H17NO B1492439 trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2158641-06-4](/img/structure/B1492439.png)
trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol (also known as trans-2-DMABC) is a cyclic amine compound and a derivative of cyclobutanol. It is an organic compound that has been widely studied for its potential uses in a variety of scientific and medical applications. It is a colorless, odorless, and water-soluble compound that is structurally similar to cyclobutanol and has a molecular weight of 206.31 g/mol.
Applications De Recherche Scientifique
Enantiodivergent Synthesis and Structural Study
A study by Izquierdo et al. (2005) on derivatives of 2-aminocyclobutane-1-carboxylic acid, which shares a cyclobutane core with the compound of interest, discusses enantiodivergent synthetic sequences. The research details the stereoselective synthesis of these compounds, demonstrating their potential for incorporation into highly rigid β-peptides. The study's findings include the development of stereocontrolled synthetic methodologies for the preparation of bis(cyclobutane) β-dipeptides, showcasing the cyclobutane ring's ability to promote structure within the molecules (Izquierdo et al., 2005).
Intramolecular Hydrogen Bonding and Rigidity
Fernandes et al. (2010) explored the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, focusing on their conformational preferences. This research provides insights into the folding of these oligomers into a well-defined 12-helical conformation in both solution and solid states, highlighting the structural rigidity conferred by the cyclobutane moiety (Fernandes et al., 2010).
Propriétés
IUPAC Name |
(1R,2R)-2-(2,3-dimethylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-4-3-5-10(9(8)2)13-11-6-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKARKNVHFRRVKD-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



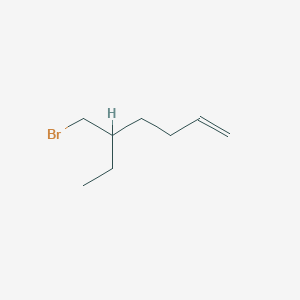
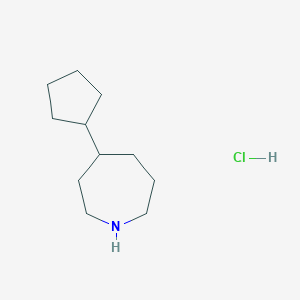
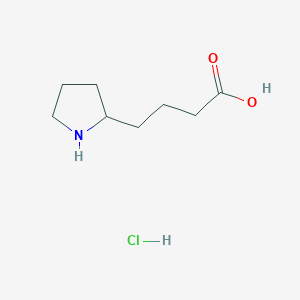
![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)
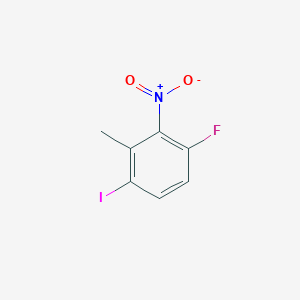
![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)
![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)
